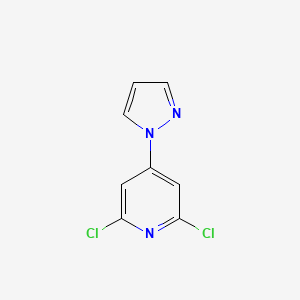

2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2N3 |

|---|---|

Molecular Weight |

214.05 g/mol |

IUPAC Name |

2,6-dichloro-4-pyrazol-1-ylpyridine |

InChI |

InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H |

InChI Key |

RREZSIOWFJJHLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Role As a Monomer Precursor in Polymer Synthesis

The chloro groups at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution. This reactivity is a cornerstone for its use in step-growth polymerization. While direct polymerization of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is not widely documented, the reactivity of related dichloropyridine compounds suggests its potential. For instance, compounds like 2,6-dichloro-4-carboxypyridine have been used as precursors to create more complex terdentate and tetradentate ligands by substituting the chlorine atoms. researchgate.net This established reactivity implies that 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine could react with various nucleophiles (e.g., diamines, diols, or bisphenols) to form novel polymer chains, such as polyethers, polyamines, or polyimides, with the pyrazolyl-pyridine moiety integrated into the polymer backbone.

Ligand for Coordination Polymers

A more extensively explored application for pyridine-pyrazole scaffolds is their use as ligands in the formation of coordination polymers. nih.govmdpi.com Coordination polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov The nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings in derivatives of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine can act as excellent coordination sites for a variety of metal ions.

In this context, the "2,6-dichloro-" precursor is typically modified first. The chlorine atoms are substituted to create a more complex, often tridentate (three-coordination site), ligand. This modified ligand is then reacted with metal salts to induce self-assembly into a polymeric structure. Research on 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, which are structurally analogous, demonstrates this principle effectively. For example, bpp ligands have been used to create 1D coordination polymers with iron(II) ions. researchgate.net

A study on a related, more complex ligand, 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate), showed its ability to form coordination polymers with iron(II) and silver(I). nih.gov The presence of dichlorophenyl groups in this ligand highlights the stability and utility of chlorinated aromatic structures within the building blocks of such polymers. nih.gov These materials are of significant interest for their potential applications in gas storage, sensing, and catalysis, which are dependent on the delicate control over their structural and electronic properties. nih.gov

The table below summarizes research findings on the incorporation of similar pyrazolyl-pyridine ligands into coordination polymers, illustrating the potential pathways for utilizing 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine in this domain.

| Ligand Type | Metal Ion(s) | Polymer Dimensionality | Key Findings & Properties | Reference(s) |

| Back-to-back bis[2,6-di(pyrazol-1-yl)pyridine] derivatives | Iron(II) | 1D Chains | Forms coordination polymers containing covalently linked metal complex units. | researchgate.net |

| 3,3′-(...)-bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate) | Iron(II), Silver(I) | Not Specified | Resulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N₃(L)MN₃(L) structure. | nih.gov |

| 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Iron(II) | Discrete Complex | Forms a low-spin iron(II) complex, a fundamental unit for potential polymeric structures. | researchgate.net |

| Bis(4-(imidazol-1-yl)phenyl)sulfone (co-ligand) | Zinc(II) | 2D Layers | Forms a framework exhibiting luminescence, ascribed to the bis(imidazole) ligand. | mdpi.com |

These examples underscore the role of pyrazolyl-pyridine systems as fundamental components in the rational design of functional polymeric materials. The reactivity of the chloro groups in 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, combined with the proven coordinating ability of the N-heterocyclic core, positions it as a valuable precursor for creating a diverse range of polymers through both covalent bond formation and metal-ligand coordination.

Current Research Landscape and Emerging Trends Pertaining to the Compound

Retrosynthetic Analysis of the 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine Core

Retrosynthetic analysis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine suggests several logical disconnections. The most straightforward approach involves disconnecting the pyrazole C-N bond, leading to two key synthons: a 2,6-dichloropyridine (B45657) unit bearing a leaving group at the C4 position and a pyrazole anion. This points towards a nucleophilic aromatic substitution (SNAr) pathway as a primary forward synthetic strategy.

Alternative disconnections can be envisioned further back in the synthetic sequence. For instance, the C-Cl bonds can be disconnected, suggesting a precursor such as a 4-(1H-pyrazol-1-yl)pyridine that could undergo subsequent chlorination. A more fundamental disconnection involves breaking the pyridine ring itself, which opens up various cyclization strategies from acyclic starting materials to construct the core heterocyclic system.

Direct Functionalization Approaches to the Pyridine Ring System

Direct functionalization of a pre-formed pyridine ring is a common and often efficient method for accessing substituted pyridines like the target molecule.

Strategies Involving Electrophilic Halogenation Precursors

One potential, though less direct, route to the title compound involves the electrophilic chlorination of a 4-(1H-pyrazol-1-yl)pyridine precursor. Pyridine itself is electron-deficient and generally resistant to electrophilic aromatic substitution. masterorganicchemistry.com However, the pyrazole substituent may influence the reactivity and regioselectivity of such a reaction. The reaction would likely require harsh conditions and a Lewis acid catalyst to activate the chlorine. masterorganicchemistry.com

A more plausible approach starts with a more activated pyridine derivative. For example, the synthesis could begin with the chlorination of pyridine to produce 2,6-dichloropyridine. wikipedia.orggoogle.com This intermediate can then be further functionalized at the C4 position. A sequence involving nitration of 2,6-dichloropyridine, followed by reduction to 4-amino-2,6-dichloropyridine (B16260), and subsequent conversion of the amino group to a pyrazole ring could be a viable, albeit multi-step, pathway. researchgate.net The synthesis of 4-amino-2,6-dichloropyridine from 2,6-dichloropyridine has been reported through a nitration and subsequent reduction sequence. researchgate.net

Recent studies have also explored the electrophilic ring-opening chlorination of fused heterocyclic systems like pyrazolopyridines, which results in halogenated scaffolds through the cleavage of N-N bonds. nih.govnih.gov While not a direct route to the intact target molecule, this highlights modern approaches to incorporating chlorine atoms into complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) Routes for Pyrazole Introduction

The most widely employed and efficient method for the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy capitalizes on the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms.

In this approach, a suitable 2,6-dichloropyridine derivative with a good leaving group at the 4-position is reacted with pyrazole in the presence of a base. A common and effective starting material for this reaction is 2,4,6-trichloropyridine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorines at the C2 and C6 positions.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole, forming the nucleophilic pyrazolide anion.

| Starting Material | Reagent | Base | Solvent | Conditions | Yield |

| 2,4,6-Trichloropyridine | Pyrazole | K2CO3 | DMF | 80-100 °C | High |

| 2,4,6-Trichloropyridine | Pyrazole | NaH | THF/DMF | Room Temp to 60 °C | Good |

This selective substitution at the C4 position provides a direct and high-yielding route to the desired product.

Cyclization Reactions for Pyridine Ring Formation from Acyclic Precursors

Constructing the pyridine ring from acyclic (non-ring) precursors offers an alternative and highly versatile approach to synthesizing complex pyridines. acsgcipr.org These methods build the core heterocyclic structure from simpler, non-cyclic starting materials.

Concerted and Stepwise Cycloaddition Methodologies

Cycloaddition reactions represent a powerful tool for the formation of six-membered rings. baranlab.org The most common approach for pyridine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. acsgcipr.org In a theoretical application to the target molecule, a 1-aza-1,3-diene could react with a suitable dienophile. More common are inverse-electron-demand Diels-Alder reactions, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then typically undergoes a retro-Diels-Alder reaction to extrude a small molecule (like N2) and form the aromatic pyridine ring. acsgcipr.org

Another strategy is the [3+3] cycloaddition, where enamines react with unsaturated aldehydes or ketones to form the pyridine scaffold. acs.org While not specifically documented for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, these methods provide a conceptual framework for its de novo synthesis by carefully choosing acyclic precursors that contain the necessary chloro and pyrazolyl functionalities or their precursors.

| Cycloaddition Type | Reactant 1 | Reactant 2 | Key Feature |

| [4+2] Diels-Alder | 1-Aza-1,3-diene | Alkyne/Alkene | Forms dihydropyridine, requires oxidation |

| Inverse Demand [4+2] | 1,2,4-Triazine | Enamine/Ynamine | Adduct extrudes N2 to aromatize acsgcipr.org |

| [3+3] Annulation | Enamine | α,β-Unsaturated carbonyl | Organocatalyzed, modular approach acs.org |

Catalytic Approaches in Pyridine Ring Construction

Transition metal catalysis has emerged as a highly efficient method for constructing pyridine rings, offering mild reaction conditions and high atom economy. acsgcipr.org One of the most prominent catalytic methods is the [2+2+2] cycloaddition reaction. nih.govmcmaster.ca This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. nih.gov To synthesize the target molecule, one could theoretically employ a nitrile containing the pyrazole moiety and a substituted alkyne that would lead to the desired 2,6-dichloro substitution pattern. Various transition metals, including cobalt, rhodium, and ruthenium, are known to catalyze these transformations. acsgcipr.orgnih.gov

The Bönnemann cyclization is a specific example of a cobalt-catalyzed [2+2+2] cycloaddition. wikipedia.org While powerful, controlling the regioselectivity to obtain a specific substitution pattern, such as that in 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, can be a significant challenge and often requires careful substrate design.

Other catalytic methods include metal-catalyzed C-H activation/annulation sequences and ring-closing metathesis, which provide convergent pathways to substituted pyridines from simple building blocks. acsgcipr.org

Regioselective and Chemoselective Synthetic Transformations

The precise control of substitution patterns on both the pyridine and pyrazole rings is a critical aspect of the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine and its derivatives. Strategic manipulation of reaction conditions and reagents allows for the selective functionalization of specific positions, enabling the creation of a diverse range of analogues with tailored properties.

Controlling Substitution Patterns on the Pyridine Scaffold

The 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine molecule possesses two reactive chlorine atoms on the pyridine ring, which are susceptible to nucleophilic substitution. The challenge lies in achieving regioselective substitution, where one chlorine atom is replaced in preference to the other. The inherent reactivity of the positions on the pyridine ring generally follows the order C4(6) > C2. In the case of 2,6-dichloropyridine derivatives, the chlorine atoms at the 2 and 6 positions are electronically and sterically similar, making selective substitution a significant synthetic hurdle.

However, by carefully controlling reaction conditions, such as temperature, solvent, and the nature of the nucleophile, a degree of regioselectivity can be achieved. For instance, in the synthesis of related 2,6-di(pyrazol-1-yl)pyridine compounds from 2,6-dichloropyridine, it is possible to isolate the monosubstituted intermediate, 2-chloro-6-(pyrazol-1-yl)pyridine, by controlling the stoichiometry of the reagents. This monosubstituted product can then be subjected to further distinct transformations at the remaining chlorine atom, allowing for the introduction of different functional groups at the 2 and 6 positions.

The chemoselectivity of these transformations is also a key consideration. The pyrazole ring itself can be susceptible to certain reagents, and conditions must be chosen to ensure that the desired reaction occurs exclusively on the pyridine scaffold. For example, when performing nucleophilic aromatic substitution (SNAr) reactions, milder bases and lower temperatures can help to prevent unwanted side reactions on the pyrazole moiety.

| Starting Material | Reagent | Product(s) | Reaction Conditions | Observations on Selectivity |

|---|---|---|---|---|

| 2,6-Dichloropyridine | 1 equivalent of Pyrazole | 2-Chloro-6-(1H-pyrazol-1-yl)pyridine and 2,6-Di(1H-pyrazol-1-yl)pyridine | Elevated temperature in a high-boiling solvent (e.g., diglyme) | Formation of the monosubstituted product is favored with stoichiometric control, allowing for sequential functionalization. |

| 2,4-Dichloropyrimidine | 1H-Pyrazole | Mixture of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine | Room temperature in a polar aprotic solvent (e.g., DMA) | Demonstrates the challenge of regioselectivity in related heterocyclic systems, with both isomers forming in a nearly 1:1 ratio. nih.gov |

Selective Derivatization of the Pyrazole Heterocycle

The pyrazole ring within the 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine structure also offers opportunities for selective derivatization. The different carbon and nitrogen atoms of the pyrazole ring exhibit distinct reactivities, which can be exploited to introduce a variety of substituents.

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically occur at the C4 position of the pyrazole ring, which is the most electron-rich position. By choosing appropriate reagents and reaction conditions, functional groups can be selectively introduced at this position without affecting the pyridine ring or the chlorine substituents. For example, Vilsmeier-Haack formylation can be employed to introduce a formyl group at the C4-position of the pyrazole ring, which can then serve as a handle for further synthetic transformations. nih.gov

Furthermore, the nitrogen atoms of the pyrazole ring can also be targeted for derivatization. While the N1 position is already substituted with the dichloropyridinyl group, the N2 position is, in principle, available for reactions such as alkylation or acylation, although such reactions are less common and would depend on the specific electronic and steric environment of the molecule.

The selective derivatization of the pyrazole heterocycle is crucial for modifying the electronic properties, solubility, and biological activity of the parent compound. The ability to introduce a wide range of functional groups onto the pyrazole ring, in combination with the selective manipulation of the pyridine scaffold, provides a powerful platform for the generation of diverse chemical libraries based on the 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine core structure.

| Starting Material | Reagent | Product | Reaction Conditions | Observations on Selectivity |

|---|---|---|---|---|

| 1-Aryl-1H-pyrazole | Vilsmeier-Haack Reagent (POCl₃/DMF) | 1-Aryl-1H-pyrazole-4-carbaldehyde | Elevated temperature | Highly regioselective formylation at the C4 position of the pyrazole ring. nih.gov |

| 1,3-Disubstituted Pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-disubstituted pyrazole | Room temperature in a chlorinated solvent | Selective bromination at the C4 position. |

Green Chemistry Principles in the Synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine

The application of green chemistry principles to the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is an important consideration for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis and Environmentally Benign Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. In the context of synthesizing pyrazolylpyridine derivatives, exploring solvent-free reaction conditions or the use of environmentally benign solvents is a key area of green chemistry.

Solvent-free synthesis, often facilitated by techniques such as microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simplified work-up procedures. nih.gov For the synthesis of pyrazole derivatives, microwave-assisted organic synthesis has been shown to be an effective green method. scispace.comresearchgate.net The use of water as a reaction medium is another attractive green alternative, as it is non-toxic, non-flammable, and readily available. The synthesis of some pyrazole derivatives has been successfully demonstrated in aqueous media. researchgate.net

Catalyst Design for Sustainable Production

This includes the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and catalyst costs. For the synthesis of pyridine derivatives, various catalytic systems have been explored, including the use of zeolites and other solid acid catalysts. researchgate.net These catalysts can promote the desired cyclization and condensation reactions while minimizing the formation of byproducts.

Furthermore, the development of metal-free catalytic systems is another important goal, as it avoids the use of potentially toxic and expensive heavy metals. nih.gov For instance, organocatalysts or biocatalysts could be explored as green alternatives for specific steps in the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine. The use of biocatalysts, such as enzymes, is particularly attractive as they can operate under mild conditions and exhibit high selectivity.

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial production of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Process optimization is a critical step in this scale-up, aiming to maximize yield and purity while minimizing costs and environmental impact.

Key considerations for the scale-up of the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a robust and scalable process. This includes identifying the rate-determining steps, understanding the heat of reaction to ensure proper temperature control, and identifying any potential for runaway reactions.

Mixing and Mass Transfer: In large-scale reactors, efficient mixing is crucial to ensure uniform temperature and concentration, which directly impacts reaction selectivity and yield. Mass transfer limitations, especially in heterogeneous reactions, can also become significant at scale and need to be addressed through appropriate reactor design and agitation.

Heat Transfer: Exothermic or endothermic reactions require efficient heat transfer to maintain the desired reaction temperature. The surface-area-to-volume ratio decreases as the scale increases, making heat transfer more challenging. Proper reactor jacketing and cooling/heating systems are critical for safe and controlled operation.

Downstream Processing: The isolation and purification of the final product can be a significant cost driver in a manufacturing process. The choice of crystallization solvent, filtration method, and drying conditions all need to be optimized for large-scale production to ensure high purity and yield.

Process Safety: A comprehensive safety assessment is required before scaling up any chemical process. This includes identifying potential hazards, such as the use of flammable solvents or toxic reagents, and implementing appropriate safety measures to mitigate these risks.

Process optimization for the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine would involve a systematic study of various reaction parameters, such as temperature, pressure, reaction time, and catalyst loading, to identify the optimal conditions for maximizing yield and purity. Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal process window.

| Parameter | Laboratory-Scale Focus | Scale-Up Challenge | Optimization Strategy |

|---|---|---|---|

| Temperature Control | Easy to maintain uniform temperature. | Heat transfer becomes less efficient. | Use of jacketed reactors, internal cooling coils, and careful control of addition rates. |

| Mixing | Rapid and efficient mixing is easily achieved. | Achieving homogeneity can be difficult, leading to localized concentration and temperature gradients. | Selection of appropriate agitator design and speed, and computational fluid dynamics (CFD) modeling. |

| Reaction Time | Often determined by TLC or GC analysis. | Longer reaction times may be required due to slower mass and heat transfer. | In-situ reaction monitoring (e.g., with IR or Raman spectroscopy) to determine the optimal endpoint. |

| Reagent Addition | Reagents are often added all at once. | Controlled addition is often necessary to manage exotherms and maintain selectivity. | Use of metering pumps and development of a controlled addition profile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The two protons on the dichloropyridine ring (H-3 and H-5) are chemically equivalent and should appear as a single sharp singlet. The pyrazole ring protons (H-3', H-4', and H-5') are in unique chemical environments and are expected to appear as distinct signals. The H-4' proton will likely be a triplet due to coupling with both H-3' and H-5', while H-3' and H-5' would appear as doublets. The electron-withdrawing nature of the dichloropyridyl group is anticipated to shift the pyrazole proton signals downfield compared to unsubstituted pyrazole.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, eight distinct carbon signals are expected. The carbons attached to chlorine (C-2 and C-6) would be significantly downfield. The symmetry of the pyridine moiety means C-3 and C-5 will produce a single signal. The chemical shifts of the pyrazole carbons (C-3', C-4', C-5') are characteristic of this heterocyclic system. researchgate.netcdnsciencepub.com

¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the electronic environment of the three distinct nitrogen atoms: the pyridine nitrogen and the two pyrazole nitrogens (N-1' and N-2'). Each would produce a unique signal, confirming the presence and electronic state of the nitrogen atoms within the heterocyclic framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine Predicted values are based on the analysis of similar structures and substituent effects.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3, 5 | ¹H | 7.5 - 7.8 | s (singlet) | - |

| 3' | ¹H | 7.8 - 8.1 | d (doublet) | ~1.5-2.5 |

| 4' | ¹H | 6.5 - 6.8 | t (triplet) | ~2.0-3.0 |

| 5' | ¹H | 8.2 - 8.5 | d (doublet) | ~2.5-3.5 |

| 2, 6 | ¹³C | 150 - 155 | - | - |

| 3, 5 | ¹³C | 115 - 120 | - | - |

| 4 | ¹³C | 145 - 150 | - | - |

| 3' | ¹³C | 140 - 145 | - | - |

| 4' | ¹³C | 108 - 112 | - | - |

| 5' | ¹³C | 130 - 135 | - | - |

2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, COSY would show cross-peaks connecting H-3' with H-4' and H-4' with H-5' of the pyrazole ring, confirming their adjacent relationship. No other correlations would be expected, as the pyridine protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This spectrum would definitively link the proton signals (H-3/5, H-3', H-4', H-5') to their corresponding carbon signals (C-3/5, C-3', C-4', C-5'), allowing for unambiguous assignment of the carbon skeleton.

A correlation between the pyrazole proton H-5' and the pyridine carbon C-4, which confirms the N-C bond connecting the two rings.

Correlations between the pyridine protons (H-3/5) and the pyridine carbons C-2/6 and C-4.

Correlations within the pyrazole ring, such as between H-3' and C-5', further confirming its structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei. NOESY could provide conformational information, for example, by showing a correlation between the pyrazole H-5' proton and the pyridine H-3/5 protons, which would indicate their spatial closeness and help define the dihedral angle between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.

To analyze 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine by mass spectrometry, soft ionization techniques are preferable to preserve the molecular ion.

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods. ESI would likely produce the protonated molecule, [M+H]⁺, while APCI could also yield the molecular ion, M⁺•.

Fragmentation Pathways: In tandem MS (MS/MS) experiments, the molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyrazoles involve the loss of HCN from the ring. researchgate.net For chlorinated aromatic compounds, the loss of a chlorine radical ([M-Cl]⁺) or a molecule of HCl ([M-HCl]⁺•) are characteristic fragmentation routes. A plausible fragmentation for the [M+H]⁺ ion could involve the sequential loss of chlorine and cleavage of the pyrazole ring.

One of the most definitive features in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, creating a ~3:1 ratio. libretexts.org For a molecule with two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks: M, M+2, and M+4.

The relative intensities of these peaks can be predicted based on isotopic abundances. The probability of having two ³⁵Cl atoms is highest, followed by one ³⁵Cl and one ³⁷Cl, and finally two ³⁷Cl atoms. This results in an approximate intensity ratio of 9:6:1 for the M, M+2, and M+4 peaks, respectively. libretexts.org The observation of this distinct pattern is conclusive evidence for the presence of two chlorine atoms in the molecule. The monoisotopic mass of C₈H₅³⁵Cl₂N₃ is 212.9861 Da. chemexper.com

Table 2: Predicted Isotopic Distribution for the Molecular Ion of C₈H₅Cl₂N₃

| Ion | m/z (Da) | Relative Intensity (%) | Isotopic Composition |

|---|---|---|---|

| [M]⁺ | 212.9861 | 100.0 | C₈H₅³⁵Cl₂N₃ |

| [M+1]⁺ | 213.9891 | 9.1 | Mainly ¹³CC₇H₅³⁵Cl₂N₃ |

| [M+2]⁺ | 214.9831 | 65.2 | C₈H₅³⁵Cl³⁷ClN₃ |

| [M+3]⁺ | 215.9861 | 6.0 | Mainly ¹³CC₇H₅³⁵Cl³⁷ClN₃ |

| [M+4]⁺ | 216.9802 | 10.6 | C₈H₅³⁷Cl₂N₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Key expected absorption bands include:

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations from both the pyridine and pyrazole rings in the 1400-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending modes, which are characteristic of the substitution pattern on the aromatic rings.

Strong absorptions corresponding to the C-Cl stretching modes, expected in the fingerprint region, typically between 600-800 cm⁻¹. scholarsresearchlibrary.com

Raman Spectroscopy: Raman spectroscopy detects light scattered by molecular vibrations that involve a change in polarizability. It is particularly useful for identifying vibrations of non-polar bonds. Expected Raman signals would include the symmetric ring breathing modes of both the pyridine and pyrazole rings, which often give strong, sharp signals. aps.orgresearchgate.net The C-Cl stretches would also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Table 3: Predicted Characteristic Vibrational Modes (cm⁻¹) for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine

| Frequency Range (cm⁻¹) | Vibrational Mode | Ring System |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Pyrazole |

| 3050 - 3100 | C-H Stretch | Pyridine |

| 1550 - 1620 | C=C / C=N Stretch | Pyridine, Pyrazole |

| 1400 - 1500 | Ring Skeletal Vibrations | Pyridine, Pyrazole |

| 1000 - 1250 | C-H In-plane Bending | Pyridine, Pyrazole |

| 990 - 1050 | Ring Breathing Mode | Pyridine, Pyrazole |

| 750 - 900 | C-H Out-of-plane Bending | Pyridine, Pyrazole |

| 600 - 800 | C-Cl Stretch | Pyridine |

Characteristic Group Frequencies and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and elucidating the molecular structure of compounds like 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine. The vibrational spectrum is a unique fingerprint of a molecule, with specific bands corresponding to the stretching and bending motions of its constituent bonds.

For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, the expected characteristic group frequencies can be predicted based on the vibrations of the pyridine and pyrazole rings, as well as the C-Cl bonds.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyridine ring would appear at lower frequencies.

Pyrazole Ring Vibrations: The pyrazole ring also exhibits characteristic C=N and N-N stretching vibrations, which are expected in the 1550-1450 cm⁻¹ range. The C-H stretching vibrations of the pyrazole ring are anticipated to be in the 3100-3000 cm⁻¹ region.

C-Cl Vibrations: The stretching vibrations of the C-Cl bonds are a key feature and are expected to appear in the 800-600 cm⁻¹ region of the spectrum. These bands are often strong in the infrared spectrum.

A representative data table of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring System |

| C-H Stretching | 3100-3000 | Pyridine, Pyrazole |

| C=N Stretching | 1600-1450 | Pyridine, Pyrazole |

| C=C Stretching | 1500-1400 | Pyridine, Pyrazole |

| N-N Stretching | 1500-1450 | Pyrazole |

| C-Cl Stretching | 800-600 | Pyridine |

Analysis of Molecular Symmetry and Vibrational Modes

The molecular symmetry of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine plays a crucial role in determining its vibrational spectrum. The molecule's point group symmetry dictates the number of infrared (IR) and Raman active vibrational modes. By analyzing the character table for the determined point group, one can predict which vibrations will be observable in each type of spectrum. This analysis is fundamental for a complete assignment of the vibrational bands and for understanding the molecule's dynamic behavior.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal Growth Techniques for Diffraction Quality Specimens

Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For a compound like 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, several crystal growth techniques could be employed. A common and effective method is slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent, and the solvent would be allowed to evaporate slowly over a period of days or weeks, leading to the formation of well-defined crystals. The choice of solvent is critical and is often determined empirically.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is obtained and the X-ray diffraction data is collected and refined, a detailed analysis of the geometric parameters can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, particular attention would be paid to the geometry of the pyridine and pyrazole rings, the lengths of the C-Cl bonds, and the torsion angle between the two ring systems, which defines their relative orientation.

A hypothetical table of selected bond lengths and angles is provided below to illustrate the type of data obtained from such an analysis.

| Parameter | Value |

| C-Cl Bond Length | ~1.74 Å |

| Pyridine C=N Bond Length | ~1.34 Å |

| Pyrazole N-N Bond Length | ~1.35 Å |

| Cl-C-C Bond Angle | ~120° |

| Pyridine-Pyrazole Torsion Angle | Varies |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. In the case of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, the nitrogen atoms of the pyridine and pyrazole rings could act as hydrogen bond acceptors, while the C-H groups could act as donors. The chlorine atoms could participate in halogen bonding. The aromatic rings could also engage in π-π stacking. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic pyridine and pyrazole rings. The presence of the chlorine substituents and the pyrazolyl group will influence the exact position of these absorption bands. A solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would be prepared, and its absorbance would be measured over a range of wavelengths.

A representative data table for UV-Vis absorption is shown below.

| Solvent | λmax (nm) | Transition |

| Ethanol | ~260 | π→π |

| Acetonitrile | ~262 | π→π |

Computational and Theoretical Investigations of 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and other key parameters.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p), can be used to determine its optimized molecular geometry. nih.govelectrochemsci.org These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. nih.gov

| Parameter | Calculated Value |

|---|---|

| Total Energy (kcal/mol) | -46.09 |

| Pyridine (B92270) C-N Bond Length (Å) | 1.34 |

| Pyridine C-Cl Bond Length (Å) | 1.75 |

| Pyridine-Pyrazole N-C Bond Length (Å) | 1.42 |

| Pyridine C-N-C Bond Angle (°) | 117.5 |

| Dihedral Angle (Pyridine-Pyrazole) (°) | 44.5 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF) and more advanced post-HF methods, while computationally more intensive than DFT, can provide benchmark data for electronic structure. researchgate.net For a molecule like 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, ab initio calculations can be employed to refine the understanding of its electronic states and ionization potentials. rsc.org These high-accuracy methods are particularly valuable for validating the results obtained from more computationally efficient DFT approaches and for studying excited states or systems where electron correlation effects are particularly strong.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, the HOMO is expected to be distributed primarily over the electron-rich pyrazole (B372694) and pyridine rings. The LUMO's distribution, conversely, would be significantly influenced by the two electron-withdrawing chlorine atoms on the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.178 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.697 |

| Energy Gap | ΔE | 3.481 |

| Electronegativity | χ | 3.438 |

| Chemical Hardness | η | 1.740 |

| Chemical Softness | S | 0.574 |

Reaction Mechanism Studies Using Computational Models

Computational models are indispensable for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Computational methods can be used to locate the precise geometry of these transition states on the potential energy surface. chemrxiv.org For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, a common reaction type is nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by a nucleophile.

Using computational algorithms, researchers can model the approach of a nucleophile to the pyridine ring and identify the TS structure. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. chemrxiv.org Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (Ea). A lower energy barrier indicates a faster reaction rate, providing a quantitative prediction of the reaction's feasibility under given conditions.

Many reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry allows for the systematic exploration of these various reaction pathways. chemrxiv.org In the case of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, nucleophilic attack could potentially occur at either the C2 or C6 position of the pyridine ring.

By modeling both potential pathways, researchers can calculate the activation energy barriers for each. The pathway with the lower energy barrier will be the kinetically favored one, allowing for the prediction of regioselectivity. For example, slight differences in the electronic environment or steric hindrance around the C2 and C6 positions, influenced by the adjacent pyrazole ring, could favor substitution at one site over the other. These computational explorations of the reaction landscape are crucial for understanding reaction outcomes and for designing synthetic routes to achieve desired products with high selectivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of a molecule's potential energy surface (PES) are crucial for understanding its three-dimensional structure, stability, and reactivity. These studies are typically performed using quantum mechanical calculations.

Rotational Barriers Around Inter-ring Bonds

This subsection would focus on the energy required to rotate the pyrazolyl ring relative to the pyridine ring around the C-N bond that connects them. The investigation involves calculating the change in molecular energy as a function of the dihedral angle between the two rings. The results would identify the lowest energy (most stable) and highest energy (transition state) conformations. For similar bi-aryl systems, DFT calculations are often employed to determine these rotational barriers. rsc.org

Identification of Stable Conformers and Tautomeric Forms

Computational chemistry methods are used to identify all possible stable structures (conformers) and isomers that can interconvert through proton migration (tautomers). For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, this would involve geometry optimization of various rotational conformers to find the global and local minima on the potential energy surface. Tautomeric forms, while less likely for the N-substituted pyrazole ring in this specific structure, would also be computationally assessed for their relative stabilities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide insight into the movement of atoms and molecules over time, offering a view of the compound's dynamic behavior that is not apparent from static computational models.

Solvation Effects and Intermolecular Interactions in Solution

To understand how the compound behaves in a liquid environment, MD simulations are performed with the molecule surrounded by explicit solvent molecules (e.g., water, ethanol). These simulations reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. The presence of a solvent can significantly influence the conformational preferences of a molecule. nih.gov

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly TD-DFT, are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. scirp.org

This analysis would typically involve:

UV-Vis Spectra: Calculation of electronic excitation energies and oscillator strengths to predict the absorption maxima (λmax).

NMR Spectra: Prediction of 1H and 13C chemical shifts.

Vibrational Spectra (IR & Raman): Calculation of vibrational frequencies and intensities to help assign experimental spectral bands to specific molecular motions.

Without published research specifically targeting 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, no specific data tables or detailed findings can be presented. The information provided outlines the standard computational approaches that would be necessary to generate the requested scientific article.

NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for confirming molecular structures and understanding their electronic environments. For compounds like 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, these calculations are typically performed using DFT methods. dntb.gov.ua The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua

Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or TZVP, are frequently used to optimize the molecular geometry before calculating the NMR shielding tensors. semanticscholar.orgdntb.gov.ua The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Studies on analogous pyrazole derivatives have demonstrated excellent agreement between theoretically predicted and experimentally measured NMR spectra, which aids significantly in the structural characterization of these ligands. researchgate.net

Table 1: Illustrative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for Aromatic Protons and Carbons in a Pyrazole-Pyridine System Note: This table is a representative example based on general findings for related compounds, as specific data for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is not available in the cited sources.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| Pyridine-H | 7.5 - 8.0 | 7.6 - 8.1 |

| Pyrazole-H | 6.5 - 8.5 | 6.6 - 8.6 |

| ¹³C NMR | ||

| Pyridine-C | 110 - 155 | 112 - 157 |

| Pyridine-C-Cl | 148 - 152 | 150 - 154 |

| Pyrazole-C | 105 - 145 | 107 - 147 |

Vibrational Frequency and Electronic Excitation Energy Computations

Computational methods are also employed to investigate the vibrational and electronic properties of molecules. Vibrational frequency calculations, based on DFT, can predict the infrared (IR) spectrum of a compound. mdpi.com These theoretical spectra are invaluable for assigning specific absorption bands to the vibrational modes of the molecule, such as C-H, C=N, and C-Cl stretching and bending. For related pyrazole derivatives, a very high correlation has been observed between theoretical and experimental IR spectra. researchgate.net

The electronic properties, such as UV-Vis absorption spectra, are investigated using Time-Dependent Density Functional Theory (TD-DFT). ufrj.br This method calculates the energies of electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net These calculations help in understanding the nature of the electronic absorptions observed experimentally. For similar ligands, computations have shown that the primary absorptions are predominantly due to transitions from the HOMO or HOMO-1 to the LUMO or LUMO+1. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Electronic Transitions Note: This table is a representative example based on general findings for related compounds, as specific data for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine is not available in the cited sources.

| Parameter | Computational Method | Calculated Value | Assignment |

| Vibrational Frequencies | DFT/B3LYP | ~3100 cm⁻¹ | Aromatic C-H Stretch |

| ~1600 cm⁻¹ | C=N/C=C Ring Stretch | ||

| ~750 cm⁻¹ | C-Cl Stretch | ||

| Electronic Transitions | TD-DFT | ~280 nm | π → π* Transition |

| ~250 nm | π → π* Transition |

Applications of 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

The utility of a molecule as a ligand in coordination chemistry is predicated on its ability to donate electrons to a metal center, forming a coordination complex. Pyridine (B92270) and pyrazole (B372694) moieties are well-established coordinating groups. However, specific studies detailing the role of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine as a ligand are not found in the current body of scientific literature.

Design and Synthesis of Metal Complexes (e.g., transition metals, lanthanides)

There are no specific reports on the design and synthesis of metal complexes, with either transition metals or lanthanides, using 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine as a ligand. Research in this area is rich with examples of similar ligands. For instance, a coordination polymer has been synthesized using a related ligand, 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate), which features dichlorophenyl substituents on the pyrazole rings. nih.gov However, this compound is structurally distinct from 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine . The synthesis of lanthanide coordination compounds with various pyrazole- and pyridine-containing ligands is a broad field of study, but none specifically employ the title compound. nih.govmdpi.com

Chelation Modes and Coordination Geometries

Without synthesized complexes, the chelation modes and coordination geometries of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine cannot be definitively described. Based on its structure, it is plausible that it could act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The resulting coordination geometries would depend on the specific metal ion, its oxidation state, and the presence of other ligands. For comparison, related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands typically act as tridentate ligands, leading to distorted octahedral or trigonal prismatic geometries in their metal complexes. nih.gov

Investigation of Spin States and Magnetic Properties in Metal Complexes

The investigation of spin states and magnetic properties is contingent on the successful synthesis and characterization of metal complexes. As no such complexes with 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine have been reported, there is no available data on their magnetic behavior. The electronic properties of the ligand, influenced by the electron-withdrawing chloro substituents on the pyridine ring, would play a crucial role in determining the ligand field strength and, consequently, the spin state of any potential transition metal complexes. uomustansiriyah.edu.iqiitk.ac.inunimi.ithawaii.eduyoutube.com

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. While pyrazole and pyridine-based ligands are frequently used in the construction of MOFs and coordination polymers, there are no published examples of the use of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine as a linker in these materials. acs.orgdigitellinc.comnih.govrsc.org

Design Principles for Self-Assembly Processes

The design of MOFs and coordination polymers relies on the principles of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The potential of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine to act as a linker would depend on its ability to bridge between metal centers. The dichloro-substitution on the pyridine ring could influence the electronic properties and steric hindrance, which in turn would affect the self-assembly process.

Pore Engineering and Framework Stability Studies

Pore engineering in MOFs involves the modification of the framework's pores to tailor their size, shape, and functionality for specific applications. Framework stability is a critical parameter for the practical use of MOFs. Without any reported MOFs or coordination polymers constructed from 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine , there are no studies on pore engineering or the stability of such frameworks.

Application in Homogeneous and Heterogeneous Catalysis

The structure of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, featuring both a pyridine and a pyrazole ring, makes it an interesting candidate for applications in catalysis. The nitrogen atoms of the heterocyclic rings can act as coordination sites for metal centers, suggesting its potential use as a ligand in transition metal catalysis.

Pyridine and pyrazole-containing ligands are widely employed in transition metal catalysis due to their ability to form stable complexes with a variety of metals. These ligands can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. For instance, related bidentate and tridentate ligands incorporating pyridine and pyrazole units have been successfully used in reactions such as C-H activation and olefin polymerization.

In the context of C-H activation, the nitrogen atoms of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine could coordinate to a transition metal, facilitating the activation of C-H bonds in a substrate by bringing it in proximity to the metal center. The electronic properties of the ligand, influenced by the electron-withdrawing chloro groups, could modulate the reactivity of the metallic catalyst.

Table 1: Potential Transition Metals for Catalysis with 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine as a Ligand

| Transition Metal | Potential Catalytic Application | Rationale |

| Palladium (Pd) | C-H Activation, Cross-Coupling Reactions | Known to form active catalysts with N-donor ligands. |

| Nickel (Ni) | Polymerization, C-H Activation | Cost-effective alternative to precious metals, active with pyridine-based ligands. |

| Rhodium (Rh) | C-H Activation, Hydroformylation | Forms well-defined complexes with nitrogen heterocycles. |

| Iridium (Ir) | C-H Activation, Hydrogenation | Known for highly active and selective C-H activation catalysts. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Widely used with nitrogen-based ligands for controlled polymerization. |

To bridge the gap between homogeneous and heterogeneous catalysis, active molecular catalysts can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine ligand, or its metallic complexes, could be anchored to a solid support through several strategies.

One possible method involves the substitution of one or both of the chloro groups on the pyridine ring with a functional group that can be covalently linked to a support material such as silica, alumina, or a polymer resin. Alternatively, non-covalent immobilization through physisorption or encapsulation within porous materials like metal-organic frameworks (MOFs) could be explored. These immobilization techniques would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Pyridine and its derivatives are known to act as basic organocatalysts. The nitrogen atom of the pyridine ring in 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine can function as a Lewis base.

Furthermore, this compound could serve as a precursor for the synthesis of more complex organocatalysts. The reactive chloro groups offer handles for further functionalization, allowing for the introduction of other catalytically active moieties or groups that can modulate the catalyst's solubility and steric properties.

Integration into Functional Materials

The unique electronic and structural features of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine also suggest its potential for integration into functional materials with applications in electronics and sensing.

Organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) are technologies that rely on the photophysical and electronic properties of organic molecules. Pyridine and pyrazole derivatives are frequently incorporated into the structure of organic semiconductors used in these devices. They can serve as electron-transporting materials, hole-transporting materials, or as part of the emissive layer in OLEDs.

The combination of an electron-deficient pyridine ring (due to the chloro substituents) and a pyrazole ring in 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for efficient charge injection, transport, and recombination in OLEDs and for efficient charge separation and collection in OSCs. The chlorine atoms also provide sites for further chemical modification to fine-tune the optoelectronic properties and to enhance the material's processability and thermal stability.

Table 2: Potential Roles of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine Derivatives in Optoelectronic Devices

| Device | Potential Role | Desired Property Modification |

| OLED | Electron-Transporting Layer (ETL) | Tunable LUMO level for efficient electron injection. |

| OLED | Host for Phosphorescent Emitters | High triplet energy to prevent back energy transfer. |

| Organic Solar Cell | Acceptor Material | Low-lying LUMO for efficient exciton (B1674681) dissociation. |

| Organic Solar Cell | Interfacial Layer | Modification of electrode work function for improved charge collection. |

Chemical sensors are devices that can detect and respond to specific chemical species. The nitrogen atoms in the pyridine and pyrazole rings of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine can act as binding sites for metal ions or other analytes. Upon binding, a change in the molecule's photophysical properties, such as fluorescence or UV-visible absorption, could be observed, forming the basis for a chemosensor.

The selectivity and sensitivity of such a sensor could be tuned by modifying the structure of the molecule. For example, the chloro groups could be replaced with other functional groups that have a specific affinity for a target analyte. The development of sensors based on this scaffold could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Incorporation into Polymeric Materials

The compound 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine serves as a versatile building block for the synthesis of advanced polymeric materials. Its incorporation into polymer chains is primarily facilitated by the high reactivity of the two chlorine atoms on the pyridine ring, which allows for substitution reactions, and by the coordinating ability of its nitrogen atoms, which is ideal for forming coordination polymers. The strategic placement of the pyrazolyl group and the chloro substituents makes this molecule a candidate for creating polymers with tailored electronic, thermal, and structural properties.

Research in this area focuses on two principal strategies for incorporating this and structurally similar molecules into polymers: as a monomer in condensation polymerization or as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Future Research Directions and Emerging Opportunities for 2,6 Dichloro 4 1h Pyrazol 1 Yl Pyridine

Development of Novel and Efficient Synthetic Routes

While classical synthetic methods for pyridine (B92270) and pyrazole (B372694) derivatives are well-established, future research will likely focus on developing more sustainable, efficient, and scalable routes to 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine and its analogues. Modern synthetic techniques offer significant advantages over traditional approaches.

Visible-light photoredox catalysis and electrochemistry are transforming organic synthesis by enabling reactions under mild conditions, often with high selectivity and reduced waste. sigmaaldrich.comprinceton.edu These techniques rely on the generation of reactive radical intermediates from stable precursors, providing alternative pathways to bond formation that are often complementary to traditional ionic reactions. princeton.edu

Future research could explore the application of these green chemistry principles to the synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine. For instance, photoredox catalysis could facilitate novel cross-coupling reactions to introduce the pyrazole moiety onto the dichloropyridine scaffold. mdpi.comresearchgate.net Similarly, electrochemical methods, which use electric current to drive redox reactions, offer a reagent-free approach to functionalization. rsc.orgnih.gov An electrochemical approach could be developed for the direct synthesis of pyrazoles from accessible hydrazones and dipolarophiles, which could then be coupled to the pyridine core. nih.gov The halogenation of pyrazolones to form 4-halopyrazolones has been achieved efficiently through electrochemical methods, suggesting a potential route for creating functionalized pyrazole precursors. rsc.orgresearchgate.net

Table 1: Potential Advantages of Photoredox and Electrochemical Synthesis

| Feature | Photoredox Catalysis | Electrochemistry | Traditional Thermal Methods |

| Energy Source | Visible Light | Electricity | Heat |

| Reaction Conditions | Typically mild (room temperature) | Often mild (room temperature) | Often harsh (high temperatures/pressures) |

| Reagents | Uses a photocatalyst | Reagent-free (uses electrons) | Often requires stoichiometric reagents/catalysts |

| Selectivity | High selectivity often achievable | High selectivity possible by controlling potential | Can suffer from side reactions |

| Sustainability | Green energy source, reduced waste | "Green" reagent (electron), minimal waste | Can generate significant chemical waste |

| Scalability | Can be challenging for large scale | Generally scalable | Well-established for large scale |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, presents a powerful platform for the synthesis of heterocyclic compounds. uc.pt This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and reproducibility. organic-chemistry.org For the production of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, a multi-step continuous flow process could be designed. nih.govmdpi.com

The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated sequence. uc.ptnih.gov This could be particularly advantageous for synthesizing and functionalizing the target compound, potentially reducing production time and costs. researchgate.net For example, the synthesis of pyrazole cores followed by their subsequent N-arylation with the dichloropyridine unit could be performed in a telescoped continuous flow system. nih.gov The use of packed-bed microreactors can enhance reaction efficiency and allow for prolonged, stable production. organic-chemistry.org

Table 2: Projected Benefits of Flow Chemistry for Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and contact |

| Safety | Risk of thermal runaway in exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Requires larger reactors, can be complex | Achieved by running the system for longer ("scale-out") |

| Reproducibility | Can vary between batches | High, due to precise parameter control |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

The 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine molecule possesses multiple reactive sites, offering opportunities for selective functionalization. The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives. rsc.orgkfupm.edu.sa Future research should focus on the selective and sequential displacement of these chlorine atoms to create unsymmetrically substituted pyridines.

The electronic properties of the trifluoromethyl-substituted analogue, 2,6-dichloro-3-(trifluoromethyl)pyridine, have been shown to direct Suzuki-Miyaura reactions to the sterically more hindered position due to electronic effects. kfupm.edu.sa Similar regioselective transformations could be explored for 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, allowing for controlled synthesis of complex molecules. Furthermore, the pyrazole ring itself can undergo electrophilic substitution, although the dichloropyridine ring is electron-deficient. The interplay between the two heterocyclic rings could lead to unique and unexpected reactivity.

Integration into Supramolecular Assemblies and Nanomaterials

The presence of multiple nitrogen atoms makes 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine an excellent candidate for use as a ligand in coordination chemistry and supramolecular assembly. Pyrazolylpyridine ligands are known to form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis and materials science. bohrium.comacs.orgresearchgate.net The tridentate N-donor framework of similar 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands is particularly noteworthy for its versatile coordination abilities. nih.gov

Future work could involve synthesizing metal complexes of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine and investigating their structural, magnetic, and photophysical properties. These complexes could form discrete coordination cages or extended coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com The chlorine atoms could also participate in halogen bonding, providing an additional tool for directing the self-assembly of complex supramolecular architectures. nih.gov Furthermore, this compound could be functionalized and anchored to nanomaterials to create hybrid materials with tailored properties for sensing, catalysis, or drug delivery. rsc.orgnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure, reactivity, and properties of molecules. ias.ac.iniiste.org For 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, DFT calculations can provide valuable insights into its behavior and guide experimental work.

Future computational studies could focus on several key areas. Modeling can predict the preferred sites for electrophilic and nucleophilic attack, aiding in the design of selective synthetic strategies. ias.ac.in Furthermore, the electronic properties, such as the HOMO-LUMO energy gap, can be calculated to predict the molecule's potential applications in optoelectronics. researchgate.netresearchgate.net DFT can also be used to model the coordination of the molecule to metal centers, helping to design new catalysts and functional materials. nih.gov By simulating the interaction of the molecule with biological targets, computational modeling could also accelerate the discovery of new potential pharmaceutical applications.

Table 3: Properties Predictable by Computational Modeling

| Property | Computational Method | Potential Application |

| Molecular Geometry | DFT Optimization | Understanding steric effects and conformation |

| Electronic Structure (HOMO/LUMO) | DFT, TD-DFT | Predicting reactivity, optical and electronic properties |

| Reaction Pathways | Transition State Theory, DFT | Guiding synthetic route development, understanding mechanisms |

| Spectroscopic Properties (NMR, IR) | DFT | Aiding in structural characterization |

| Binding Affinities | Molecular Docking, DFT | Drug discovery, catalyst design |

| Nucleophilicity/Electrophilicity | Conceptual DFT | Predicting sites of reaction |

Expansion into New Areas of Materials and Catalysis

The unique combination of a dichloropyridine and a pyrazole ring suggests that 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine could serve as a versatile building block for new functional materials and catalysts. The 2,6-dichloropyridine (B45657) core is a known precursor to various pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.comresearchgate.net

In materials science, derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, by tuning their electronic properties through substitution. nih.govrsc.org The ability of pyrazolylpyridine ligands to form complexes with ruthenium and other transition metals opens the door to developing novel catalysts. rsc.orgnih.gov These catalysts could be explored for a range of organic transformations, including C-C and C-heteroatom bond formation, and for energy-related applications such as the dehydrogenation of formic acid. bohrium.comnih.govrsc.org The development of coordination polymers and MOFs using this ligand could also lead to new materials for gas storage, separation, and heterogeneous catalysis. mdpi.comnih.gov

Interdisciplinary Research Synergies with Other Scientific Fields

The unique structural characteristics of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine, which combine a reactive dichloropyridine core with a versatile pyrazole moiety, position it as a valuable compound at the intersection of several scientific disciplines. Future research and emerging opportunities will likely be driven by synergistic collaborations that leverage expertise from diverse fields to unlock its full potential. These collaborations can accelerate the discovery of novel applications, from advanced materials to new therapeutic strategies.

Medicinal Chemistry and Computational Chemistry

A powerful synergy exists in the collaboration between medicinal and computational chemistry for the development of novel therapeutics. Pyridine and pyrazole scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous FDA-approved drugs, particularly in oncology. nih.govnih.gov The integration of computational modeling with traditional synthetic chemistry can streamline the drug development pipeline for derivatives of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine.

In Silico Screening and Target Identification: Computational chemists can employ molecular docking simulations to screen 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine and its virtual derivatives against libraries of biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov This in silico approach helps prioritize compounds and predict their binding modes, saving significant time and resources. easychair.orgmdpi.com

Lead Optimization and SAR Studies: Once a promising hit is identified, a feedback loop between computational and medicinal chemists can guide the optimization process. Computational tools can predict how modifications to the molecule—for instance, by substituting the chlorine atoms—would affect its binding affinity and pharmacokinetic properties (ADME/Tox). nih.gov Medicinal chemists can then synthesize the most promising candidates for in vitro evaluation, and the experimental results can be used to refine the computational models. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

| Synergy Area | Role of Medicinal Chemistry | Role of Computational Chemistry | Potential Outcome |

| Drug Discovery | Synthesis of novel derivatives and in vitro biological evaluation. elsevierpure.com | In silico screening, molecular docking, and prediction of ADME/Tox properties. nih.gov | Identification of potent and selective kinase inhibitors for anticancer therapy. researchgate.net |

| Lead Optimization | Creation of focused compound libraries based on computational predictions. | Development of Quantitative Structure-Activity Relationship (QSAR) models. easychair.org | Optimized drug candidates with improved efficacy and safety profiles. |

Materials Science and Environmental Science

The distinct electronic and coordination properties of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine make it an attractive building block for new functional materials, creating opportunities for collaboration between materials scientists and environmental scientists.

Development of Novel Adsorbents and Catalysts: Materials scientists can utilize this compound as an organic linker to synthesize novel porous materials like Metal-Organic Frameworks (MOFs) or functionalized polymers. mdpi.comresearchgate.net The pyrazole and pyridine nitrogen atoms offer excellent coordination sites for metal ions, while the chlorine atoms can be used to tune the material's electronic properties and surface chemistry.

Targeted Environmental Remediation: Environmental scientists can then test these newly developed materials for specific environmental applications. For example, MOFs synthesized from this linker could be evaluated for their ability to adsorb or catalytically degrade persistent organic pollutants in water. researchgate.netnih.govrsc.org The presence of chlorine in the linker might create an affinity for other chlorinated contaminants, leading to selective removal from wastewater. This synergy allows for the rational design of materials tailored to address specific environmental challenges. elsevierpure.com

| Synergy Area | Role of Materials Science | Role of Environmental Science | Potential Outcome |

| Pollutant Removal | Synthesis and characterization of novel MOFs and functional polymers using the title compound as a linker. mdpi.comresearchgate.net | Testing the efficacy of new materials for adsorbing or degrading specific environmental pollutants. researchgate.netrsc.org | High-efficiency, selective materials for the remediation of contaminated water sources. |

| Environmental Sensing | Fabrication of sensor platforms incorporating the compound to detect specific analytes. | Validation of sensor performance in real-world environmental samples. | Development of robust and sensitive sensors for monitoring heavy metals or organic toxins. elsevierpure.com |

Chemical Biology and Materials Science

A growing area of interdisciplinary research involves the interface between chemical biology and materials science, where functional materials are used to probe or influence biological systems. The coordination chemistry of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine can be exploited to create materials for bio-applications.